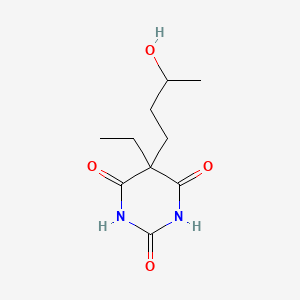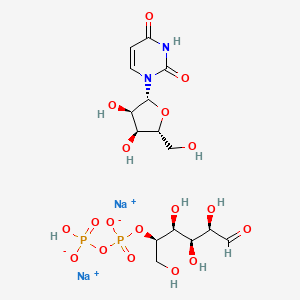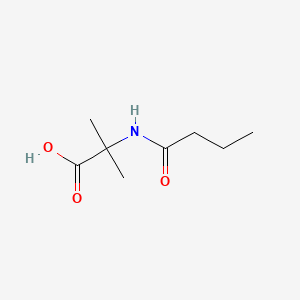![molecular formula C26H30N4 B13834261 Tris[4-(dimethylamino)phenyl]acetonitrile CAS No. 4439-06-9](/img/structure/B13834261.png)
Tris[4-(dimethylamino)phenyl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris[4-(dimethylamino)phenyl]acetonitrile: is an organic compound with the molecular formula C26H30N4 . It is known for its unique structural properties, which include three dimethylamino groups attached to phenyl rings, all connected to a central acetonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris[4-(dimethylamino)phenyl]acetonitrile typically involves the reaction of 4-(dimethylamino)benzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Tris[4-(dimethylamino)phenyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or halogens for halogenation.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Primary amines derived from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Tris[4-(dimethylamino)phenyl]acetonitrile is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials with specific electronic properties .
Biology and Medicine:
Industry: In the industrial sector, this compound is of interest for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Mechanism of Action
The mechanism by which Tris[4-(dimethylamino)phenyl]acetonitrile exerts its effects is primarily related to its electronic properties. The dimethylamino groups are electron-donating, which can influence the compound’s ability to participate in charge transfer processes. This makes it an effective material for use in electronic devices where efficient charge transport is crucial .
Comparison with Similar Compounds
Tris[4-(diethylamino)phenyl]amine (TDAPA): Similar in structure but with diethylamino groups instead of dimethylamino groups.
Triphenylamine (TPA): Lacks the nitrile group but is widely used in organic semiconductors and OLEDs for its hole-transporting abilities.
Uniqueness: Tris[4-(dimethylamino)phenyl]acetonitrile is unique due to the presence of the nitrile group, which can participate in additional chemical reactions compared to its analogs. This adds versatility to its applications in materials science and organic electronics.
Properties
CAS No. |
4439-06-9 |
|---|---|
Molecular Formula |
C26H30N4 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2,2,2-tris[4-(dimethylamino)phenyl]acetonitrile |
InChI |
InChI=1S/C26H30N4/c1-28(2)23-13-7-20(8-14-23)26(19-27,21-9-15-24(16-10-21)29(3)4)22-11-17-25(18-12-22)30(5)6/h7-18H,1-6H3 |
InChI Key |
SPTOONCAHFZDNU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C#N)(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4,6-Methanocyclopent[e]-1,3-oxazin-2(3H)-one,hexahydro-,(4S,4aR,6S,7aR)-(9CI)](/img/structure/B13834206.png)




![(8R,9S,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13834224.png)
![(2R,4R,5S,6S)-3-[(2R,3S,4R,5S,6S)-6-carboxy-3,4-dihydroxy-5-methoxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxane-2-carboxylic acid](/img/structure/B13834229.png)


